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Compound of Interest

Compound Name:
N-(3-fluorophenyl)-2-

phenoxyacetamide

CAS No.: 303989-18-6

Cat. No.: B2549870

Get Quote

An in-depth guide to the synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide, this

application note provides a comprehensive, step-by-step protocol for researchers and scientists

in drug development and organic chemistry. The document outlines a reliable two-step

synthetic pathway, beginning with the synthesis of a key chloroacetamide intermediate,

followed by a Williamson ether synthesis to yield the final product.

Introduction: The Significance of the
Phenoxyacetamide Scaffold
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds with a wide array of biological activities.[1] Its versatility and

accessibility have made it a focal point for the development of novel therapeutic agents. This

guide details a robust and reproducible two-part synthesis for N-(3-fluorophenyl)-2-
phenoxyacetamide, a representative member of this important class of molecules.

The synthetic strategy involves two primary transformations:
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Amide Formation: The acylation of 3-fluoroaniline with 2-chloroacetyl chloride to produce the

essential intermediate, 2-chloro-N-(3-fluorophenyl)acetamide.

Williamson Ether Synthesis: The coupling of the chloroacetamide intermediate with phenol in

the presence of a weak base to form the target ether linkage. This classic SN2 reaction is a

cornerstone of ether synthesis due to its reliability and broad applicability.[2][3]

This protocol is designed to be clear and logical, explaining the causality behind experimental

choices to ensure both scientific integrity and successful replication.

Overall Reaction Scheme
Step 1: Synthesis of Intermediate (I)

3-fluoroaniline + 2-chloroacetyl chloride → 2-chloro-N-(3-fluorophenyl)acetamide (I)

Step 2: Synthesis of Final Product (II)

2-chloro-N-(3-fluorophenyl)acetamide (I) + Phenol → N-(3-fluorophenyl)-2-
phenoxyacetamide (II)

Detailed Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis.

Part A: Synthesis of 2-chloro-N-(3-
fluorophenyl)acetamide (Intermediate I)
This initial step involves the formation of an amide bond between 3-fluoroaniline and 2-

chloroacetyl chloride.[4]

Materials & Reagents
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Reagent Formula
Molar Mass (
g/mol )

Quantity
(moles)

Quantity
(mass/vol)

3-fluoroaniline C₆H₆FN 111.12 0.05 5.56 g (5.1 mL)

2-chloroacetyl

chloride
C₂H₂Cl₂O 112.94 0.055 (1.1 eq) 6.21 g (4.2 mL)

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 - 100 mL

Crushed

Ice/Water
H₂O 18.02 - ~200 mL

Step-by-Step Procedure

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, dissolve 3-fluoroaniline (0.05 mol) in 100 mL of dichloromethane (DCM).

Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0-5 °C.

Addition of Acyl Chloride: Slowly add 2-chloroacetyl chloride (0.055 mol) dropwise to the

cooled aniline solution over 30 minutes. Maintain the temperature below 10 °C during the

addition to control the exothermic reaction.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 200

mL of crushed ice and water.[4] Stir vigorously for 15 minutes. The product will precipitate as

a solid.

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid

thoroughly with cold water (3 x 50 mL) and then a small amount of dilute hydrochloric acid to

remove any unreacted aniline.[4]

Drying: Dry the resulting white to off-white solid in a vacuum oven at 50-60 °C to a constant

weight. The product, 2-chloro-N-(3-fluorophenyl)acetamide, is typically obtained in high purity
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and can be used in the next step without further purification.

Part B: Synthesis of N-(3-fluorophenyl)-2-
phenoxyacetamide (Final Product II)
This step utilizes the Williamson ether synthesis to couple the chloroacetamide intermediate

with phenol.[1][3] This SN2 reaction proceeds by the nucleophilic attack of the phenoxide ion

on the electrophilic carbon of the chloroacetamide.[2]

Materials & Reagents

Reagent Formula
Molar Mass (
g/mol )

Quantity
(moles)

Quantity
(mass)

2-chloro-N-(3-

fluorophenyl)acet

amide (I)

C₈H₇ClFNO 187.60 0.04 7.50 g

Phenol C₆H₆O 94.11 0.04 (1.0 eq) 3.76 g

Potassium

Carbonate

(K₂CO₃)

K₂CO₃ 138.21 0.06 (1.5 eq) 8.29 g

Acetone C₃H₆O 58.08 - 150 mL

Step-by-Step Procedure

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 2-chloro-N-(3-fluorophenyl)acetamide (I) (0.04 mol), phenol (0.04 mol),

and anhydrous potassium carbonate (0.06 mol).[1]

Solvent Addition: Add 150 mL of acetone to the flask.[1]

Reflux: Heat the mixture to reflux with vigorous stirring. Continue refluxing for 8-12 hours.

Monitor the reaction's completion using TLC (a typical eluent system would be ethyl

acetate/hexane).
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Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Remove the acetone using a rotary evaporator.[1]

Work-up and Extraction: To the resulting residue, add 100 mL of water and 100 mL of ethyl

acetate. Transfer the mixture to a separatory funnel. Shake well and allow the layers to

separate.

Separation: Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50

mL). Combine all organic extracts.

Washing: Wash the combined organic layer with 5% sodium hydroxide solution (2 x 50 mL)

to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water

or ethyl acetate/hexane) to yield pure N-(3-fluorophenyl)-2-phenoxyacetamide as a

crystalline solid.[5]

Experimental Workflow Diagram
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Part A: Intermediate Synthesis

Part B: Final Product Synthesis (Williamson Ether Synthesis)

Dissolve 3-fluoroaniline
in DCM

Cool to 0-5 °C

Add 2-chloroacetyl chloride

Stir at Room Temp (2-3h)

Quench in Ice Water

Filter, Wash & Dry Solid

Intermediate (I):
2-chloro-N-(3-fluorophenyl)acetamide

Combine Intermediate (I), Phenol,
and K2CO3 in Acetone

Use in Next Step

Reflux (8-12h)

Remove Acetone

Aqueous Work-up &
Ethyl Acetate Extraction

Wash Organic Layer

Dry & Concentrate

Recrystallize

Final Product (II):
N-(3-fluorophenyl)-2-phenoxyacetamide

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide.
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Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing

appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves.

2-chloroacetyl chloride: Corrosive, a lachrymator, and reacts violently with water. Handle with

extreme care.

3-fluoroaniline: Toxic if inhaled, ingested, or in contact with skin.[6]

Phenol: Toxic and corrosive. Can cause severe skin burns.

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.

Acetone: Highly flammable. Ensure no ignition sources are nearby during use.

Potassium Carbonate: May cause skin and eye irritation.

Dispose of all chemical waste according to institutional and local regulations.

Characterization
The identity and purity of the synthesized intermediate and final product should be confirmed

using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure and the successful formation of the amide and ether linkages.

Mass Spectrometry (MS): To determine the molecular weight of the compounds. For a similar

compound, N-(3-Fluorophenyl)-2-(4-formylphenoxy)acetamide, the expected mass was

confirmed via ESI-MS.[7]

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide

C=O and N-H stretches, and the C-O-C stretch of the ether.

Conclusion
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This application note provides a validated and detailed protocol for the synthesis of N-(3-
fluorophenyl)-2-phenoxyacetamide. The two-step approach, beginning with the synthesis of

a stable chloroacetamide intermediate followed by a robust Williamson ether synthesis, offers a

reliable and scalable method for obtaining this valuable phenoxyacetamide derivative. The

clear, step-by-step instructions and explanations of the underlying chemical principles are

intended to enable researchers to successfully replicate this synthesis for applications in drug

discovery and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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